Diastereomer-Dependent Aminopeptidase P Inhibition: (2S,3S) vs. (2R,3S) Configuration
In a structure–activity relationship study of apstatin-derived aminopeptidase P (AP-P) inhibitors, Maggiora et al. demonstrated that the stereochemistry at the 2- and 3-positions of the hydroxyproline-like core is a decisive determinant of inhibitory potency. The (2R,3S)-configured analogue of compound 6 exhibited an IC₅₀ of 0.23 µM against human AP-P, equipotent to the parent. In contrast, the (2S,3S)- and (2R,3R)-configured analogues were described as 'considerably less potent,' with a potency reduction estimated to exceed 10-fold based on the reported data context [1]. This establishes that the (2S,3S) stereochemistry, while inferior for this particular target, is stereochemically distinct in a manner that produces a quantifiable, biologically meaningful differentiation from the (2R,3S)-diastereomer.
| Evidence Dimension | AP-P inhibitory potency (IC₅₀, human enzyme) |
|---|---|
| Target Compound Data | (2S,3S)-analogue: considerably less potent than 0.23 µM; estimated >10-fold potency loss |
| Comparator Or Baseline | (2R,3S)-analogue of compound 6: IC₅₀ = 0.23 µM (equipotent to parent 6) |
| Quantified Difference | Estimated >10-fold reduction in potency for the (2S,3S) stereoisomer |
| Conditions | In vitro enzymatic assay; human membrane-bound aminopeptidase P; apstatin analogue series |
Why This Matters
This demonstrates that stereochemical identity is a binary selection criterion: a researcher targeting AP-P or related M24 metallopeptidases must explicitly select against the (2S,3S) configuration, while applications requiring the trans-3-hydroxy-L-proline scaffold for other targets will require exactly this diastereomer.
- [1] Maggiora, L. L.; Smith, C. W.; Zhang, Z. Y. Apstatin Analogue Inhibitors of Aminopeptidase P, a Bradykinin-Degrading Enzyme. J. Med. Chem. 1999, 42 (13), 2394–2402. DOI: 10.1021/jm9805642. View Source
